H-D-Lys(boc)-otbu hcl
Description
Chirality and Biological Significance of D-Amino Acids
Chirality, a fundamental property of many organic molecules, describes the existence of non-superimposable mirror images, or enantiomers. jpt.com Amino acids, the building blocks of proteins, are chiral (with the exception of glycine) and exist in two forms: L (levo-rotatory) and D (dextro-rotatory). biopharmaspec.com While L-amino acids are the predominant form found in ribosomally synthesized proteins in virtually all living organisms, D-amino acids, though less common, play significant and diverse biological roles. jpt.comacs.org
Initially considered rare in nature, D-amino acids are now known to be present in a wide range of organisms, from bacteria to mammals. wikipedia.org They are key components of the peptidoglycan cell walls of bacteria. wikipedia.org In more complex organisms, D-amino acids like D-serine and D-aspartate act as important signaling molecules in the nervous and endocrine systems. wikipedia.org For instance, D-serine is a crucial neurotransmitter in the mammalian brain, involved in learning and memory. wikipedia.org The incorporation of D-amino acids into peptides can also confer resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides. biopharmaspec.com
Historical Context of D-Amino Acid Utilization in Peptide Science
The discovery of D-amino acids in natural products dates back several decades, with early findings in microbial peptides like gramicidin (B1672133) and tyrocidine. psu.edu These discoveries challenged the long-held belief that only L-amino acids were biologically relevant. It was initially thought that D-amino acids in peptides were solely the product of non-ribosomal peptide synthesis in microorganisms. psu.edu
However, the identification of D-amino acids in peptides from multicellular organisms, such as the opioid peptide dermorphin (B549996) from frog skin, revealed a more complex picture. pnas.org This discovery was particularly noteworthy because the synthetic version of dermorphin with all L-amino acids was biologically inactive, highlighting the critical role of the D-alanine residue for its potent opiate activity. pnas.org Subsequent research has identified D-amino acids in peptides from various animals, including snails, spiders, and even the platypus. pnas.org These findings have spurred significant interest in the deliberate incorporation of D-amino acids into synthetic peptides to enhance their therapeutic properties.
Emergence of Protected D-Amino Acid Derivatives in Research
The chemical synthesis of peptides is a stepwise process that requires the precise assembly of amino acids in a specific sequence. To prevent unwanted side reactions and ensure the formation of the correct peptide bonds, the reactive functional groups of the amino acids must be temporarily blocked or "protected". csic.es This has led to the development of a wide array of protecting groups for the α-amino group, the C-terminal carboxyl group, and any reactive side chains. researchgate.net
The most common α-amino protecting groups used in solid-phase peptide synthesis (SPPS) are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. researchgate.netorganic-chemistry.org The choice of protecting group strategy is crucial for the successful synthesis of complex peptides. As the importance of D-amino acids in peptide design became more apparent, the demand for high-quality, protected D-amino acid derivatives grew. These building blocks are essential for researchers looking to create peptides with enhanced stability, novel structures, and specific biological activities. nih.gov
Overview of H-D-Lys(Boc)-OtBu HCl within the Landscape of Protected Amino Acids
This compound is a derivative of the D-enantiomer of lysine (B10760008) where the α-amino group is unprotected, the side-chain ε-amino group is protected by a Boc group, and the C-terminal carboxyl group is protected as a tert-butyl ester (OtBu). It is supplied as a hydrochloride salt. This specific combination of protecting groups makes it a valuable building block in peptide synthesis. glpbio.commedchemexpress.com
The free α-amino group allows for its direct incorporation into a growing peptide chain. The Boc protection on the side chain and the OtBu protection on the C-terminus are both acid-labile, meaning they can be removed under acidic conditions. This orthogonality is a key feature in peptide synthesis, allowing for selective deprotection steps.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 201007-86-5 |
| Molecular Formula | C15H31ClN2O4 |
| Molecular Weight | 338.87 g/mol |
| Appearance | White to off-white powder |
| Chirality | D-enantiomer |
Data sourced from Ambeed ambeed.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBPQINFXPIRBX-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201007-86-5 | |
| Record name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201007-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Advanced Chemical Transformations of H D Lys Boc Otbu Hcl
Classical and Modern Synthetic Routes to H-D-Lys(Boc)-OtBu HCl
The synthesis of this compound, a selectively protected derivative of D-lysine, is a critical process for its application in peptide synthesis and medicinal chemistry. The strategic placement of the tert-butyloxycarbonyl (Boc) group on the ε-amino function and the tert-butyl (OtBu) ester at the C-terminus, while leaving the α-amino group as a hydrochloride salt, requires a multi-step, regioselective approach.
Esterification and Amine Protection Strategies in D-Lysine Derivatives
The primary challenge in synthesizing this compound lies in the differential protection of the α- and ε-amino groups and the carboxyl group of the D-lysine starting material.
Amine Protection: The most common strategy involves the selective protection of the ε-amino group. This is often achieved by leveraging the differential reactivity of the two amino groups, sometimes through the use of a copper(II) complex. The formation of a copper chelate involving the α-amino and α-carboxyl groups effectively blocks these sites, allowing for the selective acylation of the more nucleophilic ε-amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield Nε-Boc-D-lysine. pharm.or.jp Subsequent removal of the copper, often with a chelating agent, provides the Nε-protected intermediate. pharm.or.jp
Another established method for achieving selective Nε-protection is through the formation of a Schiff base at the α-amino position. google.com For instance, reacting D-lysine with p-anisaldehyde forms a Schiff base, temporarily protecting the α-amino group and allowing for the introduction of the Boc group at the ε-position. google.com Hydrolysis of the Schiff base under controlled acidic conditions then liberates the α-amino group. google.com
A chemoenzymatic approach has also been explored for the synthesis of poly-L-lysine, which involves an initial esterification step catalyzed by hydrochloric acid in an alcohol like ethanol, followed by enzyme-catalyzed polymerization. acs.orgnih.govresearchgate.net This highlights the fundamental role of acid-catalyzed esterification in lysine (B10760008) chemistry.
Optimization of Reaction Conditions for Yield and Enantiomeric Purity
Optimizing reaction parameters is crucial to maximize the yield of this compound and, critically, to maintain its high enantiomeric purity by preventing racemization.
Key parameters for optimization include:
Temperature: Low temperatures (e.g., -5 °C to 0 °C) are often employed during protection and deprotection steps to minimize side reactions. google.com
pH Control: Precise pH adjustments are critical, especially during the hydrolysis of intermediates like Schiff bases or the workup of reaction mixtures, to ensure selective removal of protecting groups and to isolate the desired product without affecting other labile groups. google.com
Reagent Stoichiometry: Using a slight excess or a carefully controlled molar equivalent of protecting reagents can drive the reaction to completion while minimizing the formation of di-protected or other undesired byproducts. google.com For example, using 0.85 to 0.95 molar equivalents of an amine-protecting reagent can enhance selectivity. google.com
Solvent and Catalyst: The choice of solvent and catalyst significantly impacts reaction efficiency. While traditional methods use organic solvents, research into greener alternatives is ongoing. archivemarketresearch.com The nature of the acid catalyst in esterification is also vital; sulfuric acid has shown superior results compared to hydrochloric or nitric acid in certain systems. acs.org
The following table summarizes optimized conditions for a related peptide coupling reaction, illustrating the type of parameters that are typically fine-tuned.
| Parameter | Condition | Outcome | Reference |
| Solvent | DMSO | High purity (>95%) of dipeptide product | unibo.it |
| Base | Hydroxyapatite (HAp) | Bio-compatible, reusable, good yield | unibo.it |
| Reagent Ratio | ~1:1 | Improved atom economy over SPPS | unibo.it |
| Temperature | Room Temperature | Mild reaction conditions | unibo.it |
This table is illustrative of optimization in peptide synthesis, a process for which this compound is a building block.
Scalable Synthesis Approaches for Research and Industrial Applications
For this compound to be a viable building block for research and industrial peptide synthesis, scalable and robust manufacturing processes are essential. google.com "One-pot" syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly desirable as they reduce waste, time, and cost. pharm.or.jpacs.org
The copper complex method has been adapted for large-scale synthesis of lysine derivatives, demonstrating its industrial potential. pharm.or.jpjst.go.jp Similarly, the Schiff base method is highlighted for its efficiency in large-scale synthesis due to the ease of impurity removal and the robustness of the process. google.com These methods are designed to overcome issues like the low and often irreproducible yields seen in earlier protocols. pharm.or.jp
Comparative Analysis of Synthetic Protocols for this compound
Different synthetic strategies for preparing selectively protected lysine derivatives offer distinct advantages and disadvantages. A comparative analysis is essential for selecting the most appropriate method based on scale, cost, and desired purity.
| Synthetic Protocol | Advantages | Disadvantages | Key Application | Reference |
| Copper(II) Complex Method | Good for selective Nε-protection; adapted for large scale. | Requires use of heavy metals; copper removal step can be cumbersome and expensive (e.g., using Chelex 100 resin). | Industrial production of orthogonally protected lysine. | pharm.or.jp |
| Schiff Base Method | High selectivity for Nα-protection; robust for large scale; easy removal of impurities. | Instability of some Schiff base intermediates may require inert atmosphere. | Efficient synthesis of differentially protected lysine derivatives. | google.com |
| Direct Acylation/Esterification | Conceptually straightforward. | Difficult to achieve high regioselectivity without side products; may require multiple protection/deprotection steps. | Smaller scale laboratory synthesis where purification is feasible. | acs.org |
Derivatization and Functionalization of this compound
The strategic protection of this compound makes it an ideal precursor for further chemical modification, particularly at its single free functional group: the α-amino group.
Modifications at the α-Amino Group
The primary utility of this compound is in solid-phase or solution-phase peptide synthesis, where the free α-amino group serves as a nucleophile. It can be readily acylated by an activated carboxyl group of another protected amino acid to form a peptide bond.
Common modifications include:
Peptide Coupling: The α-amino group is coupled with an N-protected amino acid (e.g., Fmoc-Xaa-OH) using standard coupling reagents like HOBt/EDC or HATU to extend a peptide chain. The resulting dipeptide retains the Boc and OtBu protecting groups on the lysine side chain and C-terminus, respectively. unibo.it
Fmoc Protection: The α-amino group can be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group by reacting it with a reagent like Fmoc-OSu. pharm.or.jp This yields the fully protected derivative, Fmoc-D-Lys(Boc)-OtBu, which is a valuable building block in Fmoc-based solid-phase peptide synthesis.
Attachment of Probes: The α-amino group can be acylated with functional molecules such as fluorescent dyes. For example, the synthesis of fluorescent D-amino acids for probing bacterial cell walls involves the acylation of the α-amino group of a protected lysine derivative. nih.gov
These transformations underscore the role of this compound as a versatile intermediate, enabling the precise incorporation of a D-lysine residue with a protected side chain into complex molecular architectures.
Transformations Involving the ε-Amino Boc Protecting Group
The tert-butyloxycarbonyl (Boc) protecting group on the ε-amino function of the D-lysine derivative, this compound, is a cornerstone of its utility in chemical synthesis. This group is notably stable under a variety of reaction conditions, including those involving nucleophiles and basic conditions, which allows for selective manipulation of other parts of the molecule. organic-chemistry.org However, its selective removal is a critical step in many synthetic pathways, enabling the subsequent functionalization of the ε-amino group.
The standard method for the deprotection of the Boc group involves treatment with strong acids. spectrumchemical.com Trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM), is a commonly used reagent for this purpose. sigmaaldrich.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to liberate the free amine. Aqueous phosphoric acid has also been reported as an effective and environmentally benign reagent for Boc deprotection. organic-chemistry.org
Once the ε-amino group is deprotected, it can undergo a wide array of chemical transformations. These include, but are not limited to:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.
These transformations are fundamental in the synthesis of complex peptides and other lysine-containing molecules where modification of the side chain is required. sigmaaldrich.com
Reactions at the Carboxyl tert-Butyl Ester Moiety
The tert-butyl (tBu) ester at the carboxyl terminus of this compound provides protection for the carboxylic acid functionality. iris-biotech.de Similar to the Boc group, the tBu ester is cleaved under acidic conditions, often concurrently with the removal of the Boc group when using reagents like TFA. iris-biotech.de However, selective deprotection of the tert-butyl ester in the presence of a Boc group can be achieved under specific conditions. For instance, cerium(III) chloride has been reported to selectively deprotect tert-butyl esters in the presence of N-Boc protecting groups. organic-chemistry.org
The carboxyl group, once deprotected, is a versatile handle for a variety of chemical reactions:
Amide Bond Formation: This is the most common reaction, forming the basis of peptide synthesis. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are often employed to facilitate the reaction with a free amino group. acs.org
Esterification: Reaction with alcohols under acidic conditions to form different esters.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
The tert-butyl ester itself can be converted directly to other functional groups. For example, reaction with thionyl chloride (SOCl₂) can yield the corresponding acid chloride. organic-chemistry.org This in-situ generation of a reactive intermediate allows for subsequent reactions with various nucleophiles like alcohols and amines to form esters and amides, respectively. organic-chemistry.org
Synthesis of Advanced D-Lysine Scaffolds from this compound
This compound serves as a crucial building block for the synthesis of a diverse range of advanced molecular scaffolds. Its orthogonally protected amino and carboxyl groups allow for sequential and site-specific modifications, making it an invaluable tool in medicinal chemistry and materials science. cymitquimica.com
One significant application is in the synthesis of branched and cyclic peptides. The ε-amino group of the lysine side chain can be deprotected and used as a point for chain elongation or cyclization, while the α-amino and carboxyl groups are involved in the main peptide backbone. sigmaaldrich.com This strategy is employed in the creation of di-epitopic peptides and other complex molecular architectures. sigmaaldrich.com
Furthermore, this compound is utilized in the synthesis of lysine-based inhibitors and probes. For example, it has been incorporated into the synthesis of ligands for prostate-specific membrane antigen (PSMA), which are used in medical imaging and therapy. researchgate.net The ability to selectively modify the different functional groups of the D-lysine derivative is key to creating these highly specific molecules.
The synthesis of these advanced scaffolds often involves a series of protection and deprotection steps, coupled with various bond-forming reactions. The choice of protecting groups and the sequence of their removal are critical for the successful synthesis of the target molecule.
Stereochemical Control and Purity Assessment in this compound Synthesis
Methods for Maintaining and Confirming D-Configuration
Maintaining the D-configuration of the chiral center in this compound throughout its synthesis and subsequent transformations is of paramount importance, as the biological activity of the final product is often highly dependent on its stereochemistry. The primary methods for ensuring stereochemical integrity involve the use of stereospecific enzymatic or chemical synthetic routes and the careful selection of reaction conditions to prevent racemization.
One approach to producing enantiomerically pure D-lysine is through the enzymatic resolution of a racemic mixture of lysine. mdpi.comunits.it This can involve enzymes that selectively act on one enantiomer, allowing for the separation of the desired D-isomer. For instance, a two-step process involving microbial racemization of L-lysine to DL-lysine, followed by the asymmetric degradation of the L-lysine, has been developed to produce D-lysine with high enantiomeric excess. mdpi.com
Chemical methods for preparing D-lysine often start from a chiral precursor or employ a chiral auxiliary to direct the stereochemical outcome of the reactions. Once the enantiomerically pure D-lysine is obtained, subsequent protection steps to introduce the Boc and OtBu groups must be carried out under mild conditions to avoid racemization. For example, the formation of a Schiff base at the α-amino group can be used to direct the protection of the ε-amino group, followed by regeneration of the α-amino group for its own protection. google.com
Confirmation of the D-configuration can be achieved through various analytical techniques. X-ray crystallography provides definitive proof of the absolute stereochemistry of a crystalline compound. Spectroscopic methods such as circular dichroism (CD) can also be used to confirm the chirality of the molecule. nih.gov
Analytical Techniques for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) of this compound is crucial to ensure the quality and efficacy of the final products it is used to create. Several analytical techniques are available for this purpose, with chromatographic methods being the most common.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating and quantifying enantiomers. mdpi.comacs.org The differential interaction of the D- and L-enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Gas Chromatography (GC) can also be used for chiral analysis, often after derivatization of the amino acid to a more volatile compound. acs.org
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and fast analysis times. ucdavis.edu
Mass Spectrometry (MS) , when coupled with a chiral selector, can be used for the determination of enantiomeric excess. ucdavis.edupolyu.edu.hk This can involve the formation of diastereomeric complexes in the gas phase and comparing their fragmentation patterns or ion mobility. acs.org Trapped ion mobility spectrometry (TIMS) has shown promise for the fast analysis of amino acid enantiomers. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to differentiate between enantiomers. nih.gov The different chemical environments experienced by the enantiomers in the presence of the chiral agent lead to distinct signals in the NMR spectrum.
A summary of these techniques is presented in the table below:
| Analytical Technique | Principle of Enantiomeric Discrimination |
| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.comacs.org |
| Chiral GC | Separation of volatile derivatives on a chiral column. acs.org |
| Capillary Electrophoresis | Different electrophoretic mobilities in the presence of a chiral selector. ucdavis.edu |
| Mass Spectrometry | Formation and analysis of diastereomeric complexes or ion mobility differences. acs.orgucdavis.edupolyu.edu.hk |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereomeric environments. nih.gov |
| Circular Dichroism | Differential absorption of left and right circularly polarized light. nih.gov |
Applications of H D Lys Boc Otbu Hcl in Advanced Peptide and Peptidomimetic Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, where a peptide chain is assembled sequentially while anchored to an insoluble resin support, the choice of protected amino acids is paramount to the success of the synthesis. H-D-Lys(Boc)-OtBu HCl offers distinct advantages for constructing complex peptide sequences.
The incorporation of this compound occurs via the formation of a peptide bond between its free α-amino group and the activated C-terminal carboxyl group of the growing peptide chain, which is attached to the solid support. peptide.com The general process involves swelling the peptide-resin in a suitable solvent, followed by the addition of the amino acid derivative and a coupling reagent. csic.es The free α-amino group of the D-lysine derivative acts as a nucleophile, attacking the activated carboxyl group on the resin-bound chain to form the new peptide bond. This cycle of deprotection of the N-terminal of the resin-bound peptide, followed by coupling of the next protected amino acid, is repeated until the desired sequence is assembled. peptide.comcsic.es
Orthogonal protection schemes are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others under different chemical conditions. iris-biotech.depeptide.com this compound is a key component in strategies that require differential protection of the lysine (B10760008) side chain.
In the most common SPPS strategy, Fmoc/tBu chemistry, the temporary N-α-protecting group is the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are acid-labile, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) esters. altabioscience.com The Boc group on the ε-amino side chain of this compound fits perfectly within this scheme. It remains stable during the repeated steps of Fmoc group removal with a mild base (typically piperidine) but is cleaved during the final acidolytic step. iris-biotech.deopenaccesspub.org
Conversely, in the older Boc/Bzl strategy, a mild acid is used to remove the temporary N-α-Boc group, while strong acids like hydrogen fluoride (B91410) (HF) are required to cleave the more permanent benzyl-based (Bzl) side-chain protecting groups and the peptide from the resin. peptide.compeptide.com While not strictly orthogonal, this method relies on a gradient of acid lability. ub.edu The side-chain Boc and C-terminal OtBu groups of this specific lysine derivative are stable to the mild acid used for N-α-Boc deprotection but are removed during the final, harsh acid cleavage step. peptide.com The incorporation of a D-amino acid can also influence peptide stability and structure, often conferring resistance to enzymatic degradation by proteases. mdpi.comamericanpeptidesociety.org
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For peptides synthesized using the Fmoc/tBu strategy incorporating this compound, this is achieved with a strong acid cocktail. iris-biotech.de Trifluoroacetic acid (TFA) is the most common reagent, typically used at a concentration of 95%. iris-biotech.dethermofisher.com
To prevent side reactions caused by the reactive carbocations generated during the cleavage of Boc, tBu, and other protecting groups, "scavengers" are added to the TFA cocktail. thermofisher.comorganic-chemistry.org The choice of scavengers depends on the amino acid composition of the peptide. For instance, water and triisopropylsilane (B1312306) (TIS) are common scavengers used to protect sensitive residues like tryptophan and methionine from modification. thermofisher.com The integrity of the final peptide is highly dependent on the composition of this cleavage cocktail and the duration of the reaction.
| Cleavage Cocktail (Reagent) | Composition | Typical Use and Remarks |
| TFA / H₂O | 95% / 5% | General purpose for peptides without sensitive residues like Cys, Met, or Trp. thermofisher.com |
| TFA / TIS / H₂O | 95% / 2.5% / 2.5% | Standard cocktail for most peptides, effectively scavenges carbocations. |
| TFA / TIS / EDT / H₂O | 94% / 1% / 2.5% / 2.5% | Used for peptides containing cysteine (Cys) to prevent re-attachment of other protecting groups. |
| TFA / EDT / Thioanisole / H₂O | 90% / 5% / 3% / 2% | A stronger scavenger cocktail for complex peptides, particularly those with multiple arginine residues. |
This table presents a selection of common cleavage cocktails and their general applications based on established peptide chemistry principles.
Certain peptide sequences are notoriously "difficult" to synthesize, often due to strong intra- and intermolecular hydrogen bonding that leads to the formation of stable secondary structures (e.g., β-sheets) on the resin. This aggregation can hinder solvent and reagent access, leading to incomplete coupling and deprotection reactions and resulting in low yields and purity. altabioscience.com
The incorporation of D-amino acids, such as D-lysine from this compound, is a well-established strategy to disrupt these undesirable secondary structures. mdpi.com By introducing a "kink" in the peptide backbone, the D-isomer can break the regular pattern of hydrogen bonds responsible for aggregation, thereby improving synthesis efficiency. Furthermore, the Boc/Bzl synthesis strategy, while older, is sometimes preferred over the Fmoc/tBu method for long or difficult sequences due to its perceived robustness in preventing aggregation. peptide.com
Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is dominant, solution-phase peptide synthesis remains important, especially for large-scale production and the synthesis of peptide fragments. This compound is also a suitable building block for this approach. biosynth.com In this method, protected amino acids and peptides are coupled in a suitable organic solvent, and the resulting product is isolated and purified after each step.
In solution-phase synthesis, a variety of coupling reagents are used to activate the carboxylic acid group of one amino acid (or peptide) for reaction with the amino group of another. The selection of the reagent and conditions is critical to ensure high yields and minimize side reactions, particularly racemization. peptide.com When using this compound, its free α-amino group would react with the activated C-terminus of another protected amino acid.
Common coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. The reactions are typically carried out in aprotic polar solvents like Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) and often require the addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize protonated species. peptide.comrsc.org
| Coupling Reagent | Full Name | Typical Conditions & Additives |
| DCC | N,N'-Dicyclohexylcarbodiimide | Used with additives like HOBt to suppress racemization. The DCU byproduct is insoluble in many solvents. peptide.commasterorganicchemistry.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, allowing for easy removal of excess reagent and urea (B33335) byproduct by aqueous extraction. peptide.compeptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | A highly efficient uronium salt reagent that promotes rapid coupling with low racemization, especially with HOBt. peptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HBTU but often reacts faster and with even less racemization. peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt-based reagent known for its high efficiency, particularly in coupling sterically hindered amino acids. peptide.comrsc.org |
This table summarizes common coupling reagents used in solution-phase peptide synthesis.
Compound Reference Table
| Abbreviation / Common Name | Full Chemical Name |
| Boc | tert-butyloxycarbonyl |
| OtBu | tert-butyl ester |
| HCl | Hydrochloride |
| SPPS | Solid-Phase Peptide Synthesis |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Bzl | Benzyl (B1604629) |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
| DCM | Dichloromethane |
| DMF | N,N-Dimethylformamide |
| DIPEA | N,N-Diisopropylethylamine |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| EDT | 1,2-Ethanedithiol |
Synthesis of Peptidomimetics and Constrained Peptide Analogues
The incorporation of non-natural amino acids and the introduction of conformational constraints are key strategies in the development of peptidomimetics. These modified peptides often exhibit enhanced stability against proteolytic degradation and improved pharmacological properties compared to their natural counterparts. researchgate.net this compound serves as a valuable building block in this endeavor.
Design and Synthesis of Conformationally Restricted Structures
The introduction of D-amino acids into a peptide sequence is a well-established method for inducing specific secondary structures, such as β-turns or helical folds. jst.go.jp The altered stereochemistry at the α-carbon of the D-lysine residue disrupts the typical L-amino acid peptide backbone conformation, forcing it to adopt a different, more constrained geometry.
For example, the incorporation of a D-amino acid can promote the formation of a β-turn, a common structural motif in proteins and biologically active peptides. This is particularly relevant in the design of receptor ligands, where a specific conformation is often required for high-affinity binding. By strategically placing this compound within a peptide sequence, chemists can encourage the adoption of a desired turn structure, thereby creating a conformationally restricted analogue.
Furthermore, the side chain of the D-lysine can be utilized to introduce additional constraints. For instance, the ε-amino group can be used as an anchor point for cyclization with another part of the peptide, further rigidifying the structure.
Table 2: Impact of D-Amino Acid Incorporation on Peptide Conformation
| Peptide Sequence | Expected Conformation | Rationale |
| L-Ala-L-Pro-D-Lys -L-Gly | Type II' β-turn | D-amino acid in the i+2 position favors this turn type. |
| cyclo(L-Phe-D-Lys -L-Trp-L-Val) | Constrained ring | D-amino acid facilitates ring closure and defined conformation. |
Integration into Macrocyclic Peptide Architectures
Macrocyclization is a widely used strategy to enhance the stability and bioactivity of peptides. nih.gov Cyclic peptides are generally less susceptible to enzymatic degradation and often possess a more defined conformation, which can lead to increased receptor selectivity and affinity. mdpi.com this compound is a versatile building block for the synthesis of macrocyclic peptides.
The orthogonally protected functional groups of this compound allow for its seamless integration into solid-phase peptide synthesis (SPPS) workflows for creating cyclic structures. core.ac.uk The side-chain amino group, after deprotection of the Boc group, can be used as a nucleophile to form a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid residue (e.g., aspartic or glutamic acid). thieme-connect.de
The D-configuration of the lysine residue can also facilitate the cyclization process. The pre-organization of the linear peptide precursor into a turn-like conformation, induced by the D-amino acid, can bring the reactive termini into proximity, thereby favoring intramolecular cyclization over intermolecular oligomerization. google.com
Development of Non-Peptidic Scaffolds Incorporating D-Lysine Derivatives
Moving beyond traditional peptide structures, this compound can be incorporated into non-peptidic scaffolds to create novel peptidomimetics. These scaffolds aim to mimic the spatial arrangement of key amino acid side chains while replacing the proteolytically labile peptide backbone. nih.gov
One approach involves using the D-lysine derivative as a starting material for the synthesis of heterocyclic scaffolds. The amino and carboxyl groups can be chemically transformed to participate in ring-forming reactions, while the side chain remains available for functionalization, presenting the lysine-like pharmacophore.
Another strategy is the attachment of the D-lysine side chain to a pre-formed non-peptidic core structure. In this case, the ε-amino group of a deprotected D-lysine derivative can be coupled to a scaffold, which may be based on a carbohydrate, a steroid, or other rigid molecular framework. This allows for the precise positioning of the lysine side chain in three-dimensional space, mimicking its orientation in a native peptide ligand. The use of D-lysine in these scaffolds can enhance their stability and introduce unique structural features. researchgate.net
Biological and Biomedical Research Applications of Peptides Containing H D Lys Boc Otbu Hcl Derived Moieties
Peptide-Based Drug Discovery and Development
The inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation, have driven the development of modified peptides with enhanced drug-like properties. iris-biotech.de The introduction of D-lysine is a key modification in this endeavor.
Enhancement of Proteolytic Stability in Therapeutic Peptides
A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. iris-biotech.de Proteases exhibit high stereospecificity for L-amino acids. Incorporating D-amino acids, such as D-lysine, into a peptide backbone disrupts the natural L-conformation, rendering the adjacent peptide bonds resistant to cleavage by common proteases like trypsin and chymotrypsin. iris-biotech.deresearchgate.net
This strategy has been successfully employed to enhance the stability of various peptides. For instance, research on antimicrobial peptides (AMPs) has shown that replacing L-lysine and L-arginine residues with their D-enantiomers can dramatically increase stability against plasma proteases. frontiersin.org In one study, a derivative peptide, DP06, where all L-lysine and L-arginine residues were substituted with D-amino acids, exhibited exceptional stability, with over 60% of the peptide remaining intact after 24 hours in human plasma. frontiersin.org This contrasts sharply with many natural peptides that are degraded within minutes. frontiersin.org Other strategies to improve stability include cyclization and the use of other unnatural amino acids. frontiersin.orgmdpi.comacs.org
Table 1: Stability of D-Amino Acid Substituted Peptides in Human Plasma
| Peptide | Modification | % Remaining after 8h | % Remaining after 24h | Reference |
|---|---|---|---|---|
| Pep05 | (Parent Peptide) KRLFKKLLKYLRKF | Not Reported | < 20% | frontiersin.org |
| DP06 | All L-Lys/L-Arg replaced with D-Lys/D-Arg | > 90% | > 60% | frontiersin.org |
This table illustrates the significant increase in plasma stability upon substituting L-amino acids with their D-counterparts.
Modulation of Receptor Binding and Pharmacological Activity
The incorporation of a D-amino acid can significantly alter the three-dimensional structure of a peptide, which in turn can modulate its binding affinity and selectivity for biological receptors. mdpi.com This conformational change can sometimes lead to enhanced activity compared to the all-L-amino acid parent peptide.
A notable example is the cyclic opioid peptide analog Tyr-c[D-Lys-Phe-Phe-Asp]NH₂, designated RP-170, which shows high affinity for both mu (MOR) and kappa (KOR) opioid receptors. mdpi.com The presence of D-Lys in position 2 enforces a specific conformation that improves receptor binding. mdpi.com Further studies have explored replacing the D-Lys in this analog with other residues to investigate the structure-activity relationship. mdpi.com Similarly, short lysine-containing peptides have been shown to modulate the NaV1.8 channel, which is a target for developing new analgesics. dntb.gov.uamdpi.comnih.gov The specific arrangement of the positively charged lysine (B10760008) side chains is crucial for this interaction. mdpi.comnih.gov
Table 2: Receptor Binding Affinity of Opioid Peptide Analogs
| Peptide | Sequence | MOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| RP-170 | Tyr-c[D-Lys -Phe-Phe-Asp]NH₂ | High | High | mdpi.com |
| RP-171 | Tyr-c[(R)-β³-Lys-Phe-Phe-Asp]NH₂ | Selectively binds and activates MOR | - | mdpi.com |
| RP-172 | Tyr-c[(S)-β³-Lys-Phe-Phe-Asp]NH₂ | Very low MOR affinity | - | mdpi.com |
This table compares the receptor binding profiles of different peptide analogs, highlighting the critical role of the amino acid at position 2.
Development of D-Amino Acid Containing Peptides with Improved Pharmacokinetic Profiles
The pharmacokinetic profile of a peptide drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical for its therapeutic efficacy. The enhanced proteolytic stability conferred by D-amino acids directly contributes to an improved pharmacokinetic profile by increasing the peptide's half-life in circulation. diva-portal.org
Applications in Developing Peptide-Based Diagnostics and Imaging Agents
The ability of peptides to bind to specific biological targets with high affinity makes them excellent candidates for developing diagnostic and imaging agents. dcu.ie By conjugating a peptide to an imaging moiety, such as a radionuclide or a fluorescent dye, it is possible to visualize the location and concentration of its target in the body.
The use of D-amino acids in these peptide vectors can be advantageous. The increased stability of D-peptides ensures that the imaging agent remains intact long enough to reach its target and be detected. Research in prostate cancer imaging has utilized this principle. researchgate.net Specifically, chelators for radionuclides have been conjugated to peptide spacers targeting the prostate-specific membrane antigen (PSMA). In one study, a peptide spacer composed entirely of D-amino acids, H-D-Phe-D-Phe-D-Lys(Boc)-OH (ffk(Boc)), was synthesized and used to create a PSMA-targeted imaging agent. researchgate.net This approach leverages the stability of D-peptides to potentially improve the quality and reliability of the diagnostic image.
Table 3: Peptide Spacers Used in PSMA-Targeted Imaging Agents
| Peptide Spacer Abbreviation | Sequence | Chirality | Reference |
|---|---|---|---|
| FFK(Boc) | H-L-Phe-L-Phe-L-Lys(Boc)-OH | L-amino acids | researchgate.net |
| ffk(Boc) | H-D -Phe-D -Phe-D -Lys(Boc)-OH | D -amino acids | researchgate.net |
This table shows the L- and D-amino acid versions of a peptide spacer synthesized for use in developing prostate cancer imaging agents.
Biochemical and Biophysical Studies of Peptides
Beyond therapeutics, D-amino acid-containing peptides are valuable tools for basic research, particularly for investigating the intricacies of protein-peptide interactions.
Probing Protein-Peptide Interactions
Understanding how peptides bind to proteins is fundamental to biology and drug design. rsc.org Systematically replacing each amino acid in a peptide with its D-enantiomer is a powerful technique to probe the structural and stereochemical requirements of a protein-peptide binding interface. diva-portal.org
If substituting an L-lysine with a D-lysine abolishes or significantly reduces binding, it provides strong evidence that the specific side-chain orientation and backbone conformation of the original L-lysine are critical for the interaction. Conversely, if the substitution is tolerated or even enhances binding, it suggests that the interaction is less dependent on the backbone stereochemistry at that position and may primarily involve the lysine side chain's positive charge. This "D-amino acid scan" can help map the essential pharmacophore of a peptide and guide the design of peptidomimetics with optimized binding properties. diva-portal.orgmdpi.com This method provides crucial information on the minimal sequence and the correct 3D orientation of amino acid residues required for biological activity. mdpi.comdiva-portal.org
Investigating Peptide Conformation and Dynamics
The introduction of a D-lysine residue, via the precursor H-D-Lys(Boc)-OtBu HCl, into a peptide sequence fundamentally alters its conformational landscape. Unlike naturally occurring L-amino acids, D-amino acids disrupt common secondary structures like α-helices and β-sheets, often inducing turns or unique folded architectures. frontiersin.orgresearchgate.net This has significant implications for the peptide's biological activity and receptor interaction.
Researchers utilize advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, to probe these structural changes. rsc.org NMR methods allow for the detailed characterization of peptide structure and dynamics in solution, mimicking physiological conditions. For instance, techniques like TOCSY and NOESY are used to assign proton resonances and determine through-space proximities between atoms, respectively, which are then used to calculate a three-dimensional structure. researchgate.net
Studies on Peptide Self-Assembly and Nanomaterial Formation
Peptide self-assembly is a process where peptide molecules spontaneously organize into well-defined nanostructures. This phenomenon is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and electrostatic interactions. nih.gov The incorporation of building blocks like this compound offers a powerful strategy to control and direct this assembly process.
The presence of a D-amino acid has been shown to have unexpected and useful effects on the self-assembling properties of peptides. frontiersin.org For example, cyclic peptides composed of an even number of alternating D- and L-amino acids are known to form flat, ring-shaped structures that can stack to create hollow tubular nanomaterials, which have potential as artificial ion channels. nih.govdovepress.com
The protecting groups on the this compound precursor also play a role. The bulky, hydrophobic Boc and OtBu groups can influence the packing of the peptide molecules, affecting the final morphology of the resulting nanostructure. frontiersin.orgnih.gov A comparative study on Boc-protected dipeptides demonstrated that the chirality of the amino acids significantly impacts the final assembled structure. While L/L dipeptides formed helical ribbons or nanotubes, the corresponding L/D dipeptides assembled into distinct nanorod-like structures. iitg.ac.in This highlights how the specific stereochemistry of a building block like this compound can be used to engineer novel peptide-based nanomaterials.
| Peptide Chirality | Observed Nanostructure | Reference |
|---|---|---|
| Boc-L-Ile-L-Phe-OMe | Helical Ribbon-like | iitg.ac.in |
| Boc-L-Ile-D-Phe-OMe | Nanorod-like | iitg.ac.in |
| Boc-L-Ile-L-Phg-OMe | Nanotube-like | iitg.ac.in |
| Boc-L-Ile-D-Phg-OMe | Nanorod-like | iitg.ac.in |
Applications in Chemical Biology
Development of Enzyme Inhibitors and Activity Probes
The development of specific enzyme inhibitors and activity-based probes (ABPs) is a cornerstone of chemical biology, enabling the study of enzyme function and its role in disease. Since most proteases in the body are stereospecific for L-amino acids, peptides containing D-amino acids are generally resistant to cleavage, making them excellent scaffolds for designing inhibitors with enhanced stability. formulationbio.com
The incorporation of a D-lysine moiety can be used to probe the stringency of an enzyme's active site. For instance, in a study developing phosphoramidate-based ABPs for serine proteases, probes were synthesized with various amino acid recognition elements. While the L-lysine probe effectively labeled its target proteases, a probe containing D-lysine showed no labeling. stanford.edu This result demonstrates the high selectivity of the enzyme and establishes the utility of D-amino acid-containing probes as negative controls and tools for investigating enzyme stereospecificity.
Furthermore, derivatives of lysine are central to the study of enzymes that mediate post-translational modifications, such as lysine acetyltransferases (KATs) and demethylases (KDMs). frontiersin.orgjst.go.jp Fluorogenic probes based on peptide-coumarin conjugates have been developed to detect the activity of such enzymes acting on modified lysine residues. rsc.org The use of a D-lysine scaffold in these probes could offer a route to more stable and selective tools for high-throughput screening and diagnostic applications.
| Probe/Inhibitor Type | Target Enzyme Class | Role of D-Lysine Moiety | Reference |
|---|---|---|---|
| Phosphoramidate Activity-Based Probe | Serine Proteases | Used as a negative control to demonstrate enzyme stereospecificity; D-Lys probe did not bind. | stanford.edu |
| Herbicidal Inhibitor | Lysine Biosynthesis Enzymes | Targets enzymes in the lysine biosynthesis pathway, demonstrating the potential for inhibitors of this pathway. | elifesciences.org |
| Peptide-based Inhibitors | Lysine-Specific Demethylase 1 (LSD1) | Scaffolds for developing inhibitors against lysine-modifying enzymes. | mdpi.com |
Synthesis of Modified Peptides for Biological Assays
This compound is an essential building block for synthesizing a wide array of modified peptides used in biological assays. The orthogonal protection strategy (acid-labile Boc and OtBu groups vs. a base-labile Fmoc group on the alpha-amino during synthesis) allows for site-specific modifications. For example, the side-chain Boc group can be selectively removed to attach reporter molecules like fluorophores, biotin, or metal chelators.
This capability is crucial for creating custom tools for biological research. For example, fluorescently labeled D-amino acids are used as building blocks to create probes for imaging bacterial cell walls. scispace.com Similarly, peptides containing D-lysine can be synthesized and conjugated to metal complexes to create hybrid receptors for protein binding assays, which can be evaluated by techniques like NMR spectroscopy. uni-regensburg.de The resulting modified peptides are indispensable for a range of applications, including fluorescence polarization assays, pull-down experiments, and cellular imaging, allowing researchers to track peptide localization, quantify binding interactions, and probe biological processes in vitro and in living cells.
Utility in Combinatorial Library Synthesis for Biological Screening
Combinatorial chemistry is a powerful strategy for discovering novel drug leads by synthesizing and screening large numbers of compounds, known as libraries. mdpi.com The inclusion of non-natural building blocks, such as D-amino acids, dramatically expands the chemical diversity of these libraries and yields peptides with greater resistance to proteolysis. nih.gov this compound is a valuable reagent for this purpose.
Methods like "one-bead-one-compound" (OBOC) synthesis are used to generate vast libraries where each bead carries a unique peptide sequence. ucdavis.edu The incorporation of D-amino acids is a common strategy in these libraries. Another powerful approach is the use of D-amino acid scanning, where each position in a known active peptide is systematically replaced with its D-amino acid counterpart. This can lead to the identification of peptides with improved stability and activity. mdpi.com The use of this compound and other D-amino acid derivatives in combinatorial libraries has been instrumental in the discovery of potent and stable peptide-based therapeutics and diagnostic agents. mdpi.comnih.gov
Analytical Characterization of H D Lys Boc Otbu Hcl and Its Peptide Conjugates in Research Contexts
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of H-D-Lys(Boc)-OtBu HCl and confirming the successful incorporation of its lysine (B10760008) moiety into a peptide chain.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the lysine backbone and its protecting groups.
In a typical ¹H NMR spectrum of this compound, the protons of the two distinct tert-butyl groups give rise to large, sharp singlet signals. The nine protons of the Boc group and the nine protons of the OtBu group are readily identifiable. chemrxiv.orgmdpi.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, these signals are expected in the δ 1.4-1.5 ppm range. Other key signals include multiplets for the methylene (B1212753) protons (β, γ, δ) of the lysine side chain and a downfield signal for the α-proton. chemrxiv.org
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. Characteristic signals confirm the presence of the carbonyl carbons of the Boc urethane (B1682113) and the OtBu ester, as well as the quaternary carbons of the tert-butyl groups. chemrxiv.orgmdpi.com Studies on related Boc-protected amino acid derivatives show these carbonyl carbons appearing at distinct chemical shifts, allowing for unambiguous assignment. mdpi.com
Table 1: Representative NMR Data for a Boc-Lys(OtBu) Moiety Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Boc -(CH₃)₃ | ~1.44 (singlet, 9H) | ~28.4 |
| OtBu -(CH₃)₃ | ~1.46 (singlet, 9H) | ~28.1 |
| Boc -C(CH₃)₃ | - | ~79.5 |
| OtBu -C(CH₃)₃ | - | ~82.0 |
| Lys α-CH | ~3.8 - 4.0 (multiplet, 1H) | ~54.0 |
| Lys ε-CH₂ | ~3.1 (multiplet, 2H) | ~40.0 |
| Lys β,γ,δ-CH₂ | ~1.3 - 1.9 (multiplets, 6H) | ~22.5, ~29.3, ~32.0 |
| Boc C=O | - | ~156.0 |
| Ester C=O | - | ~172.0 |
Mass spectrometry (MS) is a powerful tool for verifying the molecular weight of this compound and its peptide conjugates. The nominal mass of the free base is 302.45 g/mol , and for the hydrochloride salt, it is 338.9 g/mol . Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. nih.gov
For this compound, ESI-MS would typically show a prominent ion peak at m/z 303.2, corresponding to the protonated molecule [M+H]⁺ of the free base. The analysis of peptide conjugates containing this residue would show a corresponding mass increase, confirming its incorporation. rsc.org Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses, such as the loss of the Boc group (100 Da) or a tert-butyl group (56 Da).
Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule. The IR spectrum of this compound displays characteristic absorption bands. researchgate.net Key vibrational frequencies include:
N-H stretching: A band around 3300-3400 cm⁻¹ corresponding to the N-H bond in the urethane linkage. elsevier.es
C-H stretching: Strong absorptions just below 3000 cm⁻¹ from the numerous C-H bonds.
Carbonyl (C=O) stretching: Two distinct bands are crucial for characterization. The urethane carbonyl of the Boc group typically absorbs around 1680-1700 cm⁻¹, while the ester carbonyl of the OtBu group appears at a higher frequency, around 1730-1740 cm⁻¹. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy has limited application for the direct characterization of this compound, as the molecule lacks a significant chromophore that absorbs in the 200-800 nm range. However, it becomes a critical tool for quantifying peptides that contain this residue alongside chromophoric amino acids like Tryptophan or Tyrosine. nih.gov
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are the gold standard for assessing the purity of this compound, separating it from starting materials, by-products, and its L-enantiomer.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound. Purity levels are often required to be above 98% for use in peptide synthesis. afbiochem.com.cn A reversed-phase HPLC (RP-HPLC) method is typically employed. The analysis separates the compound from any non-polar or polar impurities.
Table 2: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) nih.gov |
| Gradient | Linear gradient, e.g., 5% to 95% B over 30-45 minutes nih.gov |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 214 nm and 254 nm nih.gov |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Ensuring the enantiomeric purity of this compound is critical, as the presence of the corresponding L-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, which are often difficult to separate and can have different biological activities. Chiral chromatography is used to separate and quantify the D- and L-enantiomers.
This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose, are highly effective for resolving protected amino acids. researchgate.netphenomenex.com Similarly, macrocyclic antibiotic phases like teicoplanin-based CSPs have also proven successful in separating protected amino acid enantiomers. google.comsigmaaldrich.com The choice of mobile phase, often a mixture of alkanes and alcohols (normal phase), is optimized to achieve baseline resolution between the enantiomeric peaks. researchgate.net Research has shown that even small amounts of the undesired enantiomer can be detected and quantified, confirming the enantiomeric excess (e.e.) of the D-isomer is typically >99%. tandfonline.comresearchgate.net
Gas Chromatography (GC) for Specific Applications
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of the protected amino acid this compound by GC is generally not feasible. This limitation stems from the compound's inherent properties: it is a salt with high polarity and low volatility, making it prone to decomposition in the hot injector port of a GC system rather than transitioning into the gaseous phase. thermofisher.commastelf.com Consequently, the application of GC for this compound and its peptide conjugates is restricted to specific contexts, primarily involving either chemical modification (derivatization) to increase volatility or the analysis of volatile impurities associated with its synthesis and purification. sigmaaldrich.comhplcvials.com
A primary specific application of GC in this context is the analysis of the amino acid after derivatization. researchgate.net This chemical process modifies the molecule by replacing active hydrogens on polar functional groups (like amines and carboxylic acids) with nonpolar moieties, thereby creating a new compound that is more volatile and thermally stable. sigmaaldrich.com For amino acids, including the lysine backbone of this compound after deprotection, silylation is a common and effective derivatization technique. thermofisher.comresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the polar amine and carboxyl groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, which are amenable to GC analysis. thermofisher.comsigmaaldrich.com
This derivatization strategy allows for the quantitative analysis of the amino acid, which can be crucial for confirming the structure or assessing the purity of a peptide after hydrolysis. The resulting derivatives exhibit improved chromatographic behavior, yielding symmetrical peak shapes and allowing for sensitive detection by Flame Ionization Detection (FID) or Mass Spectrometry (MS). thermofisher.comsigmaaldrich.com
| Parameter | Condition |
|---|---|
| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile |
| Reaction | Heat at 100°C for 2-4 hours sigmaaldrich.com |
| GC Column | SLB™-5ms (20 m x 0.18 mm I.D., 0.18 µm) or similar 5% phenyl methylpolysiloxane thermofisher.comsigmaaldrich.com |
| Injection Mode | Split (e.g., 1:10) gcms.cz |
| Oven Program | Initial temp 100°C, ramp to 300°C at 5-10°C/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) thermofisher.comsigmaaldrich.com |
Another significant application of GC is in the profiling of volatile impurities, such as residual solvents, which may be present in the final this compound product from its synthesis and purification. itwreagents.comresolvemass.ca Regulatory guidelines often mandate the strict control of these solvents. scharlab.com Headspace Gas Chromatography (HS-GC) is the most appropriate method for this purpose. scharlab.com In this technique, the solid this compound sample is dissolved in a suitable high-boiling solvent (like DMSO or DMF), sealed in a vial, and heated. scharlab.comshu.edu This process allows the volatile residual solvents to partition into the gas phase (the "headspace") above the sample. labmanager.com A sample of this vapor is then injected into the GC for separation and quantification. shu.edulabmanager.com This method provides a clean analysis, as the non-volatile amino acid derivative remains in the liquid phase and does not enter the GC column. labmanager.com
The selection of the dissolution solvent is critical and depends on the sample's solubility and the specific solvents being analyzed. scharlab.com This approach ensures high sensitivity for detecting and quantifying volatile organic compounds down to parts-per-million (ppm) levels, which is necessary for quality control in pharmaceutical-grade materials. scharlab.comchromatographyonline.com
| Residual Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
|---|---|---|---|
| Methanol | 3.5 | 150 | 3000 |
| Acetone | 4.2 | 200 | 5000 |
| Dichloromethane (B109758) | 5.8 | 50 | 600 |
| Toluene | 10.4 | 25 | 890 |
| tert-Butanol (B103910) | 7.1 | 310 | N/A* |
*Limit not always defined, but monitored as a process-related impurity.
In the context of peptide conjugates, GC can be employed in a similar fashion. While the peptide conjugate itself is far too large and non-volatile for GC, the technique can be used to analyze for the presence of small molecules cleaved from the peptide during stability studies or degradation analysis. For instance, if a peptide conjugate of this compound were to degrade, GC could be used to quantify the amount of released tert-butanol after cleavage of the OtBu group, providing insights into the degradation pathway.
Future Perspectives and Emerging Research Directions
Advancements in Protecting Group Chemistry for D-Lysine Derivatives
The precise synthesis of complex peptides containing D-lysine hinges on the availability of robust and orthogonal protecting groups. While the Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl ester) groups of H-D-Lys(Boc)-OtBu HCl are standard in many synthesis strategies, research is actively pursuing novel protecting groups to overcome existing limitations, such as side-chain scrambling and premature deprotection. iris-biotech.denbinno.com
Recent developments focus on groups that offer unique cleavage conditions, distinct from the acid-labile Boc and OtBu groups. This orthogonality is crucial when specific lysine (B10760008) side chains need to be modified while the peptide is still attached to the solid support. nbinno.combeilstein-journals.org For instance, hydrazinolysis-labile groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) have been developed. iris-biotech.de However, Dde can be unstable during prolonged synthesis and may migrate to other free amino groups ("scrambling"). iris-biotech.de While ivDde is more stable, its complete removal can be challenging in certain peptide sequences. iris-biotech.de
Table 1: Comparison of Orthogonal Protecting Groups for Lysine Side Chain
| Protecting Group | Cleavage Condition | Stability | Key Advantages | Key Limitations |
| Dde | 2% Hydrazine in DMF | Low | Easy to cleave. | Prone to scrambling/migration during Fmoc deprotection. iris-biotech.de |
| ivDde | 2% Hydrazine in DMF | High | More stable towards piperidine; no scrambling. iris-biotech.de | Difficult to remove completely in some sequences. iris-biotech.de |
| ivDmb | 2% Hydrazine in DMF | High | High stability, high yield of purified peptide, no scrambling. iris-biotech.de | Newer group, less widespread use currently. |
| Fmoc | 20% Piperidine in DMF | Medium | Widely used, orthogonal to Boc/tBu. beilstein-journals.org | Not suitable for Boc-based SPPS strategies. |
| Aboc | 1 mM NaIO4, pH 8.5 | High | Removable from fully folded proteins under mild conditions. nih.gov | Requires specific chemical setup for cleavage. |
Novel Applications in Bioconjugation and Material Science
The lysine side chain is a primary target for bioconjugation due to its nucleophilicity and high surface exposure on proteins. nih.govresearchgate.net D-lysine derivatives play a crucial role here, allowing for the creation of bioconjugates with enhanced stability. A major application is in the synthesis of antibody-drug conjugates (ADCs), where cytotoxic drugs are attached to antibodies for targeted cancer therapy. nih.gov The challenge lies in achieving site-selectivity, as the high abundance of lysine residues can lead to heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs). nih.gov Advanced methods are being developed to target the most reactive lysine residues or to exploit the local microenvironment to achieve modification at a single desired site. rsc.org
Beyond ADCs, D-lysine derivatives are used to attach fluorescent labels for bioimaging, polyethylene (B3416737) glycol (PEG) to improve drug pharmacokinetics (PEGylation), or oligonucleotides for diagnostic and therapeutic applications. researchgate.netyoutube.com
In material science, peptides containing D-amino acids are being explored for the creation of novel biomaterials. scbt.com Self-assembling D-peptides can form nanostructured hydrogels, which are promising for applications in drug delivery and tissue engineering. nih.gov These D-peptide-based materials exhibit increased resistance to enzymatic degradation compared to their L-peptide counterparts, making them more durable for in vivo applications. nih.gov The incorporation of D-lysine provides cationic charges that can be used to interact with negatively charged molecules like DNA or to confer antimicrobial properties to the material. scbt.com
Integration with Automated Synthesis Platforms
The efficiency and reliability of modern drug discovery and materials science rely heavily on automation. This compound is ideally suited for automated Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.org SPPS, a technique that revolutionized peptide synthesis, involves building a peptide chain sequentially on a solid resin support. swolverine.com
There are two primary SPPS strategies: the Boc/Bn strategy and the Fmoc/tBu strategy. beilstein-journals.org
Boc/Bn Strategy : The temporary Nα-protecting group is the acid-labile Boc group, while side-chain protecting groups are typically benzyl (B1604629) (Bn)-based, requiring strong acid (like HF) for final cleavage. beilstein-journals.org this compound fits into a modified version of this, where both the Nα-Boc and the side-chain protecting groups are acid-labile, but with different sensitivities to acid strength.
Fmoc/tBu Strategy : The base-labile Fmoc group is used for Nα-protection, while acid-labile groups like tBu, Boc, and Trt protect the side chains. beilstein-journals.org For this strategy, a different lysine derivative, such as Fmoc-D-Lys(Boc)-OH, would be used for chain elongation.
The use of this compound is particularly relevant in fragment condensation or for introducing a C-terminal D-lysine residue in a Boc-SPPS workflow. Automated synthesizers can precisely control the cycles of deprotection, coupling of the next amino acid, and washing, enabling the rapid production of complex peptides. The orthogonal nature of the side-chain protection on lysine is critical for on-resin modifications, such as lipidation or branching, which can also be programmed into automated synthesis protocols. beilstein-journals.org
Role in Expediting Drug Discovery Pipelines
The incorporation of D-amino acids is a powerful strategy to improve the drug-like properties of peptide therapeutics, thereby accelerating their development. nih.gov Naturally occurring peptides composed of L-amino acids are often rapidly degraded by proteases in the body, leading to a short half-life and limited therapeutic efficacy. nih.govuw.edu
By strategically replacing L-amino acids with their D-enantiomers, using building blocks like this compound, medicinal chemists can design peptides with significantly enhanced stability against enzymatic degradation. uw.eduresearchgate.net This increased proteolytic resistance can lead to a longer in-vivo half-life, potentially reducing the required dosing frequency for a peptide-based drug. nbinno.com Furthermore, peptides containing D-amino acids often exhibit reduced immunogenicity. tandfonline.com
The use of unnatural amino acids, including D-isomers, allows researchers to fine-tune the structure, stability, and bioactivity of peptide drug candidates. This rational design approach can lead to the faster identification of lead compounds with favorable pharmacokinetic profiles, streamlining the progression from initial discovery to preclinical and clinical trials. swolverine.com
Table 2: Advantages of D-Amino Acid Incorporation in Drug Discovery
| Property | Impact on Drug Development |
| Increased Proteolytic Resistance | Longer in-vivo half-life, improved bioavailability, and potentially reduced dosing frequency. nih.govuw.edu |
| Reduced Immunogenicity | Lower risk of eliciting an unwanted immune response in patients. tandfonline.com |
| Structural Diversity | Allows for a wider range of peptide shapes and conformations, enabling better targeting of specific receptors. uw.edu |
| Enhanced Target Binding | Can improve the affinity and selectivity of a peptide for its biological target. nih.gov |
Computational Chemistry and Rational Design of D-Peptides
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational, structure-based design of novel peptide therapeutics. tandfonline.comresearchgate.net Instead of relying solely on large-scale screening, researchers can now computationally design D-peptides with high affinity and specificity for a given biological target. uw.eduacs.org
The design process often begins with the known 3D structure of a target protein. tandfonline.com Computational tools are used to identify potential binding sites and to model how a peptide might interact with that site. frontiersin.org Algorithms can then build D-peptide sequences that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and are conformationally pre-organized to adopt the desired bound shape. tandfonline.com
Several computational approaches are employed:
Molecular Docking : Predicts the preferred orientation of a peptide when bound to a target protein. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations : Simulates the movement of atoms and molecules over time, allowing researchers to assess the stability of a peptide-protein complex. researchgate.net
Machine Learning and AI : Newer models can learn from existing structural data to "hallucinate" novel peptide structures or predict binding affinities with greater speed and accuracy. frontiersin.org
A common strategy in D-peptide design is to screen a library of L-peptides against a mirror-image version of the target protein. arxiv.org A successful L-peptide binder can then be synthesized in its D-form, which will bind to the natural L-form of the target protein. acs.org This approach was successfully used to design potent D-peptide inhibitors of the SARS-CoV-2 virus. acs.org Computational tools are also used to refine these initial hits, for example, by predicting mutations that would enhance binding affinity. acs.org This synergy between computational design and experimental validation significantly accelerates the discovery of novel D-peptide drug candidates. frontiersin.orgresearchgate.net
Q & A
Q. What are the key considerations for synthesizing H-D-Lys(Boc)-OtBu HCl with high purity?
- Methodological Answer : Synthesis requires meticulous control of reaction conditions. Use tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups to block the ε-amino and carboxyl groups of lysine, respectively. Key steps include:
- Coupling Reactions : Employ carbodiimide-based reagents (e.g., DCC or EDC) with HOBt for efficient amide bond formation .
- Purification : Utilize column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in 9:1 chloroform/methanol) .
- Characterization : Confirm identity via H NMR (δ 1.44 ppm for Boc protons, δ 1.28 ppm for OtBu) and mass spectrometry (expected [M+H]: ~349.4 g/mol) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Handling : Use nitrile gloves and safety goggles in a fume hood. Avoid skin contact, as the compound may cause irritation (OSHA 29 CFR 1910.133) .
- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of Boc/OtBu groups. Desiccate to minimize moisture absorption .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C spectra to verify protective group integration and backbone conformation. For example, Boc protons appear as a singlet at δ 1.44 ppm, while the lysine backbone α-proton resonates at δ 3.90–4.10 ppm .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (theoretical [M+H]: 349.4 g/mol) and detect impurities .
- HPLC : Employ reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) to assess purity (>95% by AUC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
- Methodological Answer : Contradictions (e.g., unexpected H NMR peaks) may arise from:
- Tautomerism or Conformational Isomerism : Compare experimental data to computational models (DFT-based geometry optimization). For example, dihedral angles (e.g., 76.4° for stretched conformers in Table 1, ) can indicate dominant conformers .
- Impurity Identification : Use 2D NMR (COSY, HSQC) to isolate signals. Cross-check with LC-MS to trace low-abundance contaminants .
- Validation : Replicate synthesis and characterization under controlled conditions (humidity <30%, temperature 25°C) to isolate environmental variables .
Q. What strategies optimize the selective removal of Boc and OtBu groups in complex peptide syntheses using this compound?
- Methodological Answer :
- Deprotection Conditions :
- Boc Group : Treat with TFA/DCM (1:1 v/v, 1 hr) at 0°C to minimize side reactions.
- OtBu Group : Use anhydrous HCl in dioxane (4 M, 2 hr) for carboxyl group liberation .
- Selectivity : Monitor reaction progress via FT-IR (disappearance of Boc carbonyl stretch at ~1680 cm). Adjust stoichiometry if competing deprotection occurs (e.g., reduce TFA volume to 0.5 eq.) .
Q. How does the conformation of this compound influence its reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Conformational Analysis : Refer to X-ray crystallography or computational data (e.g., dihedral angles in Table 1, ). Bent conformers (e.g., 38.2° dihedral angle) may sterically hinder coupling reactions .
- Reactivity Optimization : Pre-activate the compound with HATU/DIPEA in DMF (1:2:4 ratio) for 5 min before adding to resin-bound peptides. This ensures optimal spatial orientation for nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
